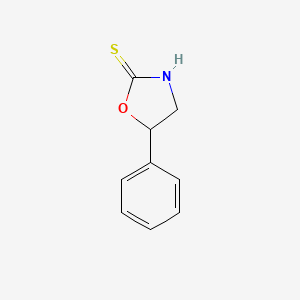

5-Phenyl-2-oxazolidinethione

Description

Table 4: Strategies for Incorporating 5-Phenyl-2-oxazolidinethione into Polymers

| Strategy | Description | Polymerization Methods | Example Monomer/Precursor |

|---|---|---|---|

| Monomer Polymerization | A monomer containing the oxazolidinethione unit is synthesized and then polymerized. | Addition Polymerization (Radical, ATRP, RAFT), Cationic Ring-Opening Polymerization (CROP). sigmaaldrich.comnih.govlibretexts.org | 5-Vinyl-2-oxazolidinethione. biosynth.com |

| Post-Polymerization Modification | The oxazolidinethione moiety is attached to a pre-existing polymer with reactive side chains. | Nucleophilic substitution, Click chemistry. | Polymer with pendant hydroxyl or halide groups reacted with a functionalized oxazolidinethione. |

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDSUTWYOBXEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439197 | |

| Record name | Barbarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-15-6 | |

| Record name | Barbarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5 Phenyl 2 Oxazolidinethione

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key center of reactivity in 5-phenyl-2-oxazolidinethione. Its chemistry is dominated by the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atom.

The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to many transformations of this compound. For instance, the sulfur atom in the oxazolidinethione can act as a nucleophile, enabling reactions with various electrophiles to form more complex molecules. smolecule.com Under certain conditions, these reactions can lead to ring-opening of the oxazolidinethione, providing a pathway to diverse derivatives for further functionalization. smolecule.com

One notable application of this reactivity is in the synthesis of thiazolidinone derivatives through reaction with carbon disulfide. smolecule.com Additionally, the thiocarbonyl group's electrophilic carbon can be a target in domino reactions. In one such pathway, thioureas, which contain a thiocarbonyl group, can serve as a source for both a nucleophilic sulfur and an electrophilic carbon, leading to the formation of thioxanthones. nih.govacs.org

Table 1: Examples of Nucleophilic Reactions at the Thiocarbonyl Group

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Reaction with Electrophiles | Various electrophiles | Functionalized oxazolidinethiones | smolecule.com |

| Ring-Opening | Certain reaction conditions | Various functionalized derivatives | smolecule.com |

| Reaction with Carbon Disulfide | Carbon disulfide | Thiazolidinone derivatives | smolecule.com |

| Double Aryne Insertion | o-(trimethylsilyl)phenyl triflate, Cs2CO3, 18-crown-6 | Thioxanthone | nih.govacs.org |

| Reaction with Bromoacetyl Bromide | Bromoacetyl bromide | N-substituted 2,4-thiazolidinediones | researchgate.net |

Thiol-Enol Tautomerism and Reactivity

Like other compounds containing a thiocarbonyl group adjacent to a proton-bearing nitrogen, this compound can theoretically exhibit tautomerism. This would involve the migration of a proton from the nitrogen to the sulfur, resulting in a thiol-thiazole tautomer. However, detailed studies on the thiol-enol (or more accurately, thiol-thiazole) tautomerism specific to this compound are not extensively reported in the provided results. Generally, for related systems, the thione form is the major tautomer. The existence and reactivity of the minor thiol tautomer can be influenced by factors such as solvent polarity and the presence of acids or bases. nih.govmasterorganicchemistry.com

The reactivity of the thiocarbonyl group is also evident in its role in asymmetric synthesis. Chiral oxazolidinethiones are used as auxiliaries in reactions like asymmetric acetate (B1210297) aldol (B89426) additions, where the thiocarbonyl group influences the stereochemical outcome. acs.org

Reactions at the Nitrogen Atom

The nitrogen atom in the oxazolidinethione ring is a site for various reactions, including alkylation and acylation, and it also participates in hydrogen bonding.

The nitrogen atom of this compound can be functionalized through alkylation and acylation reactions. N-acylation of oxazolidinones, the oxygen analogs of oxazolidinethiones, is a well-established method for creating chiral auxiliaries used in asymmetric synthesis. researchgate.netchemistryviews.org These reactions typically involve the use of strong bases like butyllithium (B86547) followed by treatment with an acyl chloride or anhydride. researchgate.netacs.org Milder methods using catalytic amounts of 4-(N,N-dimethylamino)pyridine have also been developed. researchgate.net More recently, oxidative N-heterocyclic carbene (NHC) catalysis has emerged as a more environmentally friendly approach for the N-acylation of oxazolidinones with aldehydes. chemistryviews.org

While the search results primarily focus on the N-acylation of the corresponding oxazolidin-2-ones, the principles are applicable to this compound. N-alkylation of various nitrogen-containing heterocycles, including indoles and imidazoles, can be achieved using alkyl halides in the presence of a base. organic-chemistry.org Similar conditions can be applied to this compound. Catalytic methods for N-alkylation of amines using alcohols have also been developed, offering an atom-economical alternative. d-nb.inforsc.org

Table 2: Methods for N-Functionalization

| Reaction Type | Reagents | Key Features | Reference |

| N-Acylation | Strong base (e.g., butyllithium), acyl chloride/anhydride | Traditional method for chiral auxiliary synthesis | researchgate.netacs.org |

| N-Acylation | Triethylamine, catalytic 4-(N,N-dimethylamino)pyridine | Milder conditions, avoids strong bases | researchgate.net |

| N-Acylation | Aldehydes, NHC catalyst, oxidant (air) | Environmentally friendly, uses readily available aldehydes | chemistryviews.org |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3) | Common method for N-alkylation of heterocycles | organic-chemistry.org |

| N-Alkylation | Alcohols, Ru or Co catalyst | Atom-economical, "borrowing hydrogen" strategy | d-nb.inforsc.org |

Hydrogen Bonding Interactions and Acid-Base Properties

The nitrogen atom of this compound, bearing a hydrogen atom, can act as a hydrogen bond donor. nih.gov The oxygen and sulfur atoms can act as hydrogen bond acceptors. nih.gov These hydrogen bonding interactions play a crucial role in the solid-state structure and can influence the molecule's solubility and interactions with biological targets. researchgate.netuzh.ch In the solid state, molecules can form supramolecular arrays through C-H···O and C-H···S interactions. researchgate.net

The N-H proton also imparts acidic properties to the molecule, allowing it to be deprotonated by a base. yorku.ca The resulting anion is a key intermediate in N-acylation and N-alkylation reactions. The pKa value, a measure of acidity, is an important parameter in understanding and controlling these reactions.

Reactions at the Phenyl Moiety

The phenyl group of this compound is generally less reactive than the heterocyclic portion of the molecule. wikipedia.org However, it can undergo typical electrophilic aromatic substitution reactions under appropriate conditions. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the oxazolidinethione substituent would influence the position of substitution (ortho, meta, or para).

The phenyl group can also be a site for oxidation, although it is generally resistant to such reactions. wikipedia.orgacs.org Strong oxidizing agents can potentially convert the phenyl group to other functionalities. Furthermore, the phenyl group can participate in cross-coupling reactions if it is appropriately functionalized (e.g., with a halogen).

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.gov In the case of this compound, the phenyl group is susceptible to substitution by electrophiles. The reaction mechanism involves the initial attack of the aromatic pi-electron system on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion. ksu.edu.sa This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. ksu.edu.sa In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. ksu.edu.sa

The substituent already present on the benzene (B151609) ring profoundly influences the rate and regioselectivity of the substitution. The oxazolidinethione moiety attached to the phenyl ring at position 5 is considered an activating group. This is because the heteroatoms (oxygen and nitrogen) can donate electron density to the aromatic ring through resonance, thereby stabilizing the intermediate carbocation and increasing the reaction rate compared to unsubstituted benzene. ksu.edu.sabyjus.com

Groups that activate the ring by donating electrons are typically ortho, para-directors. byjus.com This means they direct incoming electrophiles to the positions ortho (carbons 2 and 6) and para (carbon 4) to the point of attachment. This directorial effect is explained by examining the resonance structures of the carbocation intermediate; resonance forms where the positive charge is delocalized onto the heteroatom of the substituent are particularly stable, and these forms arise from ortho and para attack. While specific studies on the nitration or halogenation of this compound are not extensively detailed in the reviewed literature, it is anticipated to follow this general pattern, yielding a mixture of ortho- and para-substituted products. For instance, the nitration of phenols, which also possess a highly activating hydroxyl group, readily occurs to form ortho- and para-nitrophenols. byjus.com Similarly, halogenation of such activated rings can often proceed even without a Lewis acid catalyst. byjus.com

Directed Ortho-Metalation Strategies

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings exclusively at the ortho position. wikipedia.org The reaction involves the deprotonation of the proton ortho to a Directed Metalation Group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium. uwindsor.cabaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium atom of the base, leading to a complex-induced proximity effect that kinetically favors the removal of the adjacent ortho-proton, forming an aryllithium intermediate. uwindsor.caharvard.edu This intermediate can then be quenched with various electrophiles to install a wide range of functional groups. organic-chemistry.org

The this compound molecule contains heteroatoms (oxygen and nitrogen) within the heterocyclic ring attached to the phenyl group, making it a potential substrate for DoM. The atoms within the oxazolidinethione ring could serve as a DMG, directing lithiation to the ortho position of the phenyl ring. Strong bases like alkyllithiums are typically required for this process, often in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. uwindsor.ca

While no specific examples of DoM applied directly to this compound were found in the surveyed literature, the general principles of the reaction suggest its feasibility. The process would involve the coordination of the lithium base to the oxygen or nitrogen of the oxazolidinethione ring, followed by abstraction of an ortho-proton on the phenyl ring to form a lithiated species. This species could then react with an electrophile (E+) to yield the ortho-substituted product. This strategy offers a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic aromatic substitution methods, which tend to produce mixtures of ortho and para isomers. wikipedia.org

Table 1: Potential Directed Ortho-Metalation of this compound This table is based on the general principles of Directed Ortho-Metalation (DoM) reactions, as specific examples for this compound are not widely documented.

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Lithiation | Strong alkyllithium base (e.g., n-BuLi, s-BuLi, t-BuLi), Aprotic solvent (e.g., THF, Et₂O), Low temperature (-78 °C) | ortho-Lithiated this compound | Formation of the key aryllithium intermediate via deprotonation ortho to the DMG. uwindsor.caorganic-chemistry.org |

| 2. Quenching | Electrophile (e.g., CO₂, MeI, RCHO) | ortho-Substituted this compound | Introduction of a functional group at the ortho position. organic-chemistry.org |

Ring-Opening and Ring-Transformation Reactions

The oxazolidinethione ring is a versatile heterocyclic system capable of undergoing various transformations, including ring-opening and conversion to other heterocyclic structures.

Hydrolytic Stability and Degradation Pathways

The stability of the this compound ring is sensitive to environmental conditions, particularly pH. Under strongly acidic conditions (pH < 3), the oxazolidinethione ring is susceptible to hydrolysis. Studies on related structures have shown that this acidic hydrolysis can lead to the cleavage of the ring, generating degradation products such as ethanethiol (B150549) and carbon dioxide, which can be identified by methods like GC-MS headspace analysis. The hydrolysis of thiazolidines, related sulfur-containing heterocycles, in aqueous solutions further suggests that the ring system can be labile. asianjpr.com

Interestingly, this compound, also known as Barbarin, is a naturally occurring compound that arises from the degradation of glucosinolates found in certain plants of the Brassicaceae family, such as Barbarea vulgaris. uky.edu Glucosinolates are hydrolyzed by myrosinase enzymes, especially when plant tissues are damaged, leading to a variety of breakdown products, including isothiocyanates and oxazolidinethiones. apsnet.orggcirc.org

Conversion to Related Heterocyclic Systems (e.g., thiazolidinediones)

The this compound scaffold serves as a valuable precursor for the synthesis of other heterocyclic systems, most notably thiazolidinediones. Thiazolidine-2,4-diones (TZDs) are an important class of compounds, with some derivatives exhibiting significant biological activities. nih.govnih.gov

A notable transformation involves the reaction of an oxazolidinethione with bromoacetyl bromide. This reaction proceeds through an intramolecular nucleophilic substitution to afford N-substituted 2,4-thiazolidinediones. researchgate.net Another reported method involves the reaction of this compound with carbon disulfide, which yields thiazolidinone derivatives. smolecule.com Furthermore, rearrangements of oxazolidinethiones to thiazolidinediones have also been documented, highlighting the chemical accessibility of this transformation. researchgate.net These reactions demonstrate the utility of this compound as a building block in medicinal chemistry for accessing the thiazolidinedione core structure.

Table 2: Selected Ring Transformation Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference(s) |

| Oxazolidinethione | Bromoacetyl bromide | N-substituted 2,4-Thiazolidinedione | Intramolecular nucleophilic substitution | researchgate.net |

| This compound | Carbon disulfide | Thiazolidinone derivative | Ring transformation | smolecule.com |

Applications of 5 Phenyl 2 Oxazolidinethione in Advanced Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. wikipedia.org These are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

5-Phenyl-2-oxazolidinethione, a sulfur-containing analog of the well-known Evans oxazolidinone auxiliaries, has emerged as a powerful chiral director. pitt.eduscielo.org.mx Derived from (R)-phenylalanine or (S)-phenylalanine, its rigid heterocyclic structure, featuring a bulky phenyl group at the C5 position, provides a well-defined chiral environment. pitt.edu This steric feature effectively shields one face of the reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered side and thereby inducing a high degree of stereoselectivity. york.ac.uk The sulfur atom of the thiocarbonyl group also plays a crucial role, particularly in its interaction with Lewis acids like titanium tetrachloride, influencing the geometry of transition states and enhancing selectivity in certain reactions. pitt.edu

The alkylation of enolates derived from N-acyl-5-phenyl-2-oxazolidinethiones is a cornerstone method for the asymmetric synthesis of α-substituted carboxylic acids. The process begins with the deprotonation of the N-acyl derivative using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a metal enolate. york.ac.uk It is generally accepted that a chelated (Z)-enolate is formed, where the metal cation coordinates to both the enolate oxygen and the thiocarbonyl sulfur. york.ac.uk

The stereochemical outcome of the alkylation is dictated by the C5-phenyl substituent, which sterically blocks the si-face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) is directed to attack from the exposed re-face, leading to the formation of one diastereomer in high preference. A notable application is the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones, a challenging transformation that can be achieved using zirconium enolates. nih.gov After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantioenriched carboxylic acid, ester, or alcohol, with the auxiliary being recovered. nih.gov

| Electrophile | Base | Resulting Stereocenter | Diastereomeric Excess (d.e.) |

| Benzyl bromide | LDA | (S) | >98% |

| Iodomethane | NaHMDS | (S) | >98% |

| tert-Butyl bromide | ZrCl₄ / Base | (S) | >95% |

| Allyl iodide | LDA | (S) | >98% |

This table presents illustrative data for stereoselective alkylations based on established principles for related oxazolidinone auxiliaries. york.ac.uknih.gov

Aldol (B89426) Additions: this compound and its analogs are highly effective in directing asymmetric aldol reactions, which form β-hydroxy carbonyl compounds with precise stereocontrol. The N-propionyl derivative, for instance, can be converted into its titanium enolate through treatment with titanium tetrachloride (TiCl₄) and a hindered amine base like diisopropylethylamine (DIPEA). wiley.comresearchgate.net The subsequent reaction with an aldehyde proceeds with exceptional diastereoselectivity. researchgate.net

A key advantage of oxazolidinethione auxiliaries is their high affinity for titanium, which favors the formation of a rigid, chelated six-membered transition state. pitt.edu This chelation, along with the steric influence of the C5-phenyl group, typically leads to the "Evans syn" aldol adduct. pitt.edu Interestingly, the stoichiometry of the Lewis acid and the choice of amine base can sometimes be used to reverse this selectivity to favor the "non-Evans syn" product. pitt.edu The use of additives such as N-methyl-2-pyrrolidinone (NMP) or the chiral base (-)-sparteine (B7772259) has been shown to further enhance selectivity and yield. researchgate.netnih.gov

| Aldehyde | Lewis Acid / Base | Adduct Type | Diastereomeric Ratio (d.r.) | Yield |

| Isobutyraldehyde | TiCl₄ / DIPEA | syn | 94:6 | High |

| Benzaldehyde | TiCl₄ / (-)-Sparteine | syn | >98:2 | High |

| Acrolein | TiCl₄ / DIPEA / NMP | syn | >95:5 | 74% |

| 3,4,5-Trimethoxybenzaldehyde | TiCl₄ / DIPEA / NMP | syn | High | Good |

This table summarizes typical results for asymmetric aldol reactions using N-acyl oxazolidinethione auxiliaries. pitt.eduwiley.comresearchgate.net

Michael Additions: In asymmetric Michael (or 1,4-conjugate) additions, the chiral auxiliary directs the addition of a nucleophile to an α,β-unsaturated carbonyl system. beilstein-journals.org When this compound is used to form an N-enoyl derivative (e.g., N-crotonyl), it acts as a chiral Michael acceptor. scielo.org.mx The phenyl group effectively blocks one face of the double bond, forcing the incoming nucleophile (such as an organocuprate, a Grignard reagent, or a soft enolate) to add to the opposite face with high diastereoselectivity. nih.govsioc-journal.cn This strategy provides reliable access to β-functionalized carbonyl compounds with excellent stereocontrol at the newly formed stereocenters. nih.gov For example, the reaction of a chiral Ni(II) complex of glycine (B1666218) with an (S)-N-enoyl-4-phenyl-1,3-oxazolidin-2-one (the oxygen analog) proceeds with over 98% diastereomeric excess. nih.gov

The Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered rings. iitk.ac.in When a chiral auxiliary like this compound is incorporated into the dienophile, the reaction can be rendered highly stereoselective. An N-acryloyl or N-crotonyl derivative of this compound serves as a chiral dienophile.

The stereochemical outcome is governed by the preferential conformation of the dienophile, where the bulky phenyl group at the stereocenter shields one of the π-faces of the double bond. vanderbilt.edu The incoming diene is therefore directed to attack from the less sterically hindered face. nih.gov This facial bias, often enhanced by the presence of a Lewis acid that chelates to the carbonyl oxygen and the thiocarbonyl sulfur, results in the formation of the cyclohexene (B86901) product as a single predominant diastereomer. beilstein-journals.org This approach is a classic and reliable strategy for controlling absolute stereochemistry in the synthesis of complex cyclic systems. vanderbilt.edu

The primary application of this compound as a chiral auxiliary is in directing stereoselective carbon-carbon bond-forming reactions. Its use in directing enantioselective reductions or oxidations of external functional groups is not a widely documented or common strategy.

For enantioselective reductions , methods typically rely on chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts or enzymes, to control the stereochemical outcome of ketone reductions. nih.govresearchgate.net The chiral auxiliary itself is not generally used to direct the reduction of a remote ketone or other reducible group within the N-acyl chain. However, the final removal of the auxiliary from the product is often accomplished via reductive cleavage, for example, using lithium borohydride, to furnish a chiral primary alcohol.

Similarly, for enantioselective oxidations , such as the α-hydroxylation of carbonyl compounds, modern methods typically employ a combination of an oxidant and a chiral catalyst system. princeton.edursc.orgfrontiersin.org There is limited literature to support the use of this compound as an auxiliary to directly control the stereochemistry of such oxidation reactions on the appended acyl group.

Utility as Synthons and Building Blocks for Complex Molecules

Beyond its role as a transient chiral director, the this compound scaffold itself can serve as a versatile synthon—a building block whose inherent structural features are incorporated into the final target molecule. nih.gov Its heterocyclic core, containing nitrogen, oxygen, and sulfur atoms, makes it a valuable precursor for a range of other complex molecules, particularly other heterocycles. smolecule.com

The this compound ring is predisposed to undergo transformations that yield other nitrogen- and sulfur-containing heterocyclic systems, which are prevalent motifs in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comekb.eg The compound can undergo ring-opening reactions under specific conditions, exposing functional groups that can be manipulated for further synthesis. smolecule.com

A notable example is its use as a precursor for thiazolidinone derivatives. The reaction of this compound with carbon disulfide can lead to the formation of these related five-membered heterocycles. smolecule.com This conversion leverages the existing atoms within the starting ring system, making it an efficient synthetic transformation. The ability to act as a precursor for other valuable heterocyclic scaffolds underscores its utility as a versatile building block in synthetic and medicinal chemistry. openmedicinalchemistryjournal.com

Formation of Peptidomimetics and Analogues (e.g., structural scaffolds)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation, enhanced bioavailability, and better receptor affinity. mdpi.comnih.gov The creation of these analogues frequently involves replacing labile amide bonds with more robust chemical structures or using heterocyclic scaffolds to orient amino acid side chains in a specific three-dimensional arrangement. upc.edunih.gov

While direct, extensive literature on the use of this compound as a primary scaffold in peptidomimetic drugs is not prevalent, its structural features and chemical reactivity make it a compelling candidate for such applications. Heterocyclic compounds are widely employed as peptide-bond surrogates or as scaffolds to mimic secondary protein structures like β-turns. d-nb.infochemrxiv.org The oxazolidinethione ring can serve as a rigid core, with the phenyl group at the 5-position acting as a mimic for an amino acid side chain, such as that of phenylalanine.

The oxazolidinethione synthon can function concurrently as a chiral auxiliary and a nucleophilic carrier via its sulfur atom. lookchem.com This dual reactivity is advantageous in the controlled, stereoselective construction of larger molecules. For instance, the thiolate derived from an oxazolidinethione can participate in addition reactions, a fundamental step in building more complex molecular frameworks that could be part of a peptidomimetic structure. lookchem.com

Furthermore, related oxazolidinone structures are famously used as "Evans auxiliaries" to direct the stereoselective synthesis of α-chiral amino acids, the fundamental components of peptides and peptidomimetics. nih.gov This underscores the potential of the core oxazolidine (B1195125) ring system in controlling stereochemistry during the synthesis of peptide-like molecules. The development of peptidomimetics often relies on creating scaffolds that can correctly position key functional groups for biological interactions, a role for which the this compound framework is well-suited. chemrxiv.org

Table 1: Examples of Heterocyclic Scaffolds in Peptidomimetic Design (This table provides context on how heterocyclic structures, including those related to this compound, are used to mimic peptide structures.)

| Heterocyclic Scaffold | Mimicked Structure | Key Features | Reference |

| Phenyl-piperazine-triazine | α-Helix | Orients three functional groups to mimic key side-chain residues. | nih.gov |

| Pyrrolopyrimidine | General Peptidomimetic | Synthesized on solid phase to create large compound libraries. | nih.gov |

| 1,2,3-Triazole | Amide Bond | Acts as a bioisostere for the amide bond, enhancing stability. | beilstein-journals.org |

| Oxazolidinethione (Potential) | β-Turn / Amino Acid Residue | Rigid chiral core; potential for side-chain mimicry (e.g., Phenyl group). | d-nb.infochemrxiv.org |

Application in Catalysis and Ligand Design

The utility of this compound extends into the realm of asymmetric catalysis, where it can be used as a precursor for chiral ligands or potentially as an organocatalyst itself. The inherent chirality of enantiopure this compound, derived from chiral amino alcohols, is pivotal for inducing stereoselectivity in chemical reactions.

Asymmetric catalysis driven by transition-metal complexes is a cornerstone of modern organic synthesis, heavily relying on the design of effective chiral ligands to control enantioselectivity. umich.edumdpi.com Sulfur-containing compounds are known to be effective ligands, and the oxazolidinethione moiety, with its sulfur and nitrogen atoms, presents potential coordination sites for transition metals. researchgate.net

The development of chiral ligands based on oxazoline (B21484) rings is well-established, with families like Pybox and Phebox ligands demonstrating high efficacy in a multitude of metal-catalyzed reactions. tcichemicals.com These ligands are typically synthesized from chiral amino alcohols, the same precursors used for this compound. The structural analogy suggests that derivatives of this compound could be developed into novel N,S-ligands for asymmetric catalysis.

For example, chiral bis(oxazolinyl)thiophenes have been synthesized and successfully used as ligands in copper-catalyzed Friedel–Crafts reactions, achieving good yields and enantioselectivity. nih.gov Similarly, planar-chiral oxazole-pyridine (COXPY) ligands have been designed for palladium-catalyzed asymmetric cyclizations. dicp.ac.cn These examples highlight the versatility of the oxazole/oxazoline framework in ligand design, providing a strong rationale for exploring derivatives of this compound in this context. The chiral environment created by the ligand-metal complex dictates the stereochemical outcome of the reaction, making the ligand's structure fundamentally important. umich.edumdpi.com

Table 2: Representative Oxazoline-Based Ligands in Asymmetric Catalysis (This table showcases established ligand types structurally related to this compound.)

| Ligand Type | Metal | Typical Reaction | Reference |

| Bis(oxazolinyl)pyridine (Pybox) | Rhodium, Ruthenium, Copper | Hydrosilylation, Cyclopropanation | tcichemicals.com |

| Bis(oxazolinyl)phenyl (Phebox) | Rhodium, Ruthenium | Asymmetric Conjugate Addition | tcichemicals.com |

| Bis(oxazolinyl)thiophene | Copper(II) | Friedel–Crafts Alkylation | nih.gov |

| Planar-Chiral Oxazole-Pyridine (COXPY) | Palladium | Acetoxylative Cyclization | dicp.ac.cn |

| Oxazoline Ferrocene (FOXAP) | Palladium, Copper | Allylic Alkylation, Cycloaddition | mdpi.com |

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. uni-giessen.de This field often leverages specific non-covalent interactions, such as hydrogen bonding, to activate substrates. Thiourea (B124793) derivatives are prominent examples of hydrogen-bond donor catalysts. mdpi.comscienceopen.com

The this compound molecule contains both a hydrogen-bond donor (the N-H group) and acceptor sites (the C=S and ether oxygen), making it a potential candidate for organocatalysis. While direct use of this compound as a catalyst is not widely documented, closely related oxazole-2(3H)-thiones (OXTs) have been successfully employed in organocatalyzed reactions.

In one study, oxazole-2(3H)-thiones were used in an asymmetric vinylogous addition to α,β-unsaturated ketones. researchgate.net This reaction demonstrates the ability of the heterocyclic thione scaffold to participate in and facilitate stereoselective bond formation without the need for a metal. The reactivity of the thione at the C-5 position, which is typically unexplored, was leveraged in this transformation. researchgate.net This application of a related class of compounds highlights the untapped potential of this compound and its derivatives in the expanding field of organocatalysis.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography and Solid-State Structural Analysis

The way molecules of 5-Phenyl-2-oxazolidinethione arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. conicet.gov.ar Hirshfeld surface analysis is a powerful method used to visualize and quantify these intermolecular contacts. conicet.gov.arnih.gov In related structures, such as (R)-4-phenyl-1,3-oxazolidine-2-thione, intermolecular hydrogen bonds are significant. For instance, in the racemic crystal, enantiomeric pairs form cyclic dimers through N–H⋯S hydrogen bonds. researchgate.net In the chiral crystal, these interactions create a zigzag chain. researchgate.net Other important interactions that dictate the crystal packing include C-H···O, C-H···S, and C-H···π interactions. researchgate.netnih.gov The analysis of crystal packing is crucial as it can influence physical properties like melting point and solubility. researchgate.netamericanpharmaceuticalreview.com For example, the difference in hydrogen-bonding patterns between racemic and chiral forms of 4-phenyl-1,3-oxazolidine-2-thione contributes to a significant difference in their melting points. researchgate.net

Table 1: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis for Related Structures

| Interaction Type | Contribution (%) in a Thiourea (B124793) Derivative nih.gov |

| H···H | 45.3 |

| H···C/C···H | 28.0 |

| H···S/S···H | 8.0 |

| H···N/N···H | 7.4 |

This table presents data for a related thiourea derivative to illustrate the typical contributions of various intermolecular contacts to crystal packing as determined by Hirshfeld surface analysis. Specific data for this compound was not available in the search results.

X-ray diffraction studies provide a static picture of the molecule's conformation within the crystal. researchgate.netnih.gov The five-membered oxazolidine (B1195125) ring typically adopts a puckered or envelope conformation to minimize ring strain. In a related structure, (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone, the oxazolidine-2-thione ring is essentially planar. researchgate.net The orientation of the phenyl substituent relative to the oxazolidinethione ring is a key conformational feature. The dihedral angle between the phenyl ring and the plane of the oxazolidinethione ring is a critical parameter determined from crystallographic data. researchgate.net For instance, in (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone, the dihedral angle between the oxazolidine ring and the ring-bound benzene (B151609) ring is 86.5 (2)°. researchgate.net

Table 2: Selected Crystallographic Data for a Related Oxazolidinethione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.9096(9) |

| b (Å) | 5.9523(6) |

| c (Å) | 12.3563(8) |

| β (°) | 91.054(6) |

| V (ų) | 875.8(1) |

| Z | 4 |

Data from the crystal structure of (rac)-4-phenyl-1,3-oxazolidine-2-thione, a closely related compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a solid-state snapshot, NMR spectroscopy is the premier technique for elucidating the structure and dynamics of molecules in solution. alfa-chemistry.comnih.gov It provides detailed information about the chemical environment, connectivity, and conformational dynamics of the molecule. alfa-chemistry.comrsc.org

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the bonding framework of this compound. longdom.orgbitesizebio.com

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. longdom.org This is particularly useful for tracing the connectivity within the oxazolidine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, such as linking the phenyl group to the oxazolidine ring.

For substituted oxazolidine-2-thiones, characteristic ¹³C NMR chemical shifts are observed, with the C=S carbon appearing around 189 ppm, the C5 carbon between 73.5–76.9 ppm, and the C4 carbon between 52.5–62.4 ppm. These multi-dimensional techniques are also invaluable for confirming the stereochemistry of the molecule. ipb.pt

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Substituted Oxazolidine-2-thiones

| Carbon Atom | Chemical Shift Range (ppm) |

| C=S (C2) | ~189 |

| C5 | 73.5 - 76.9 |

| C4 | 52.5 - 62.4 |

Data derived from studies on various 5-substituted oxazolidine-2-thiones.

Dynamic NMR (DNMR) is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. researchgate.netmdpi.commdpi.com For this compound, a potential equilibrium exists between the thione and thiol tautomeric forms. While studies on related benzimidazolidine-2-thiones indicate that the thione form is predominant in both solution and the solid state, DNMR can be used to investigate the kinetics of this interconversion. researchgate.netnih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of such dynamic processes. mdpi.comnih.gov The rate of interconversion can be influenced by factors like solvent polarity and the ability to form hydrogen bonds. researchgate.net

Vibrational Spectroscopy (IR and Raman) and Characteristic Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. uni-siegen.de These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent for characterizing this compound. uni-siegen.dewhitman.edu

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to the vibrations of the phenyl ring, the oxazolidine ring, and the thiocarbonyl (C=S) group. The C=S stretching vibration is a particularly important diagnostic peak, although its position can be influenced by the electronic and steric environment. In related oxazolidinethiones, the C=S bond is a key spectroscopic marker. The spectra would also feature bands for C-H stretching of the aromatic and aliphatic protons, C-N stretching, and C-O-C stretching of the oxazolidine ring. whitman.edu

Differences in the vibrational spectra between the solid state and solution can provide insights into intermolecular interactions, such as hydrogen bonding, which can alter the frequencies of the involved functional groups. researchgate.netamericanpharmaceuticalreview.com Comparing the IR and Raman spectra can also be informative, as some vibrations may be strong in one and weak or absent in the other due to selection rules. uni-siegen.de

Table 4: General Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=S (Thione) | Stretching | 1250 - 1020 |

| C-N | Stretching | 1350 - 1280 |

| C-O | Stretching | 1260 - 1000 |

This table provides general frequency ranges for the functional groups present in this compound based on established spectroscopic correlations. whitman.edu

Assignment of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique employed to verify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The structure of this compound, also known as barbarin, contains a distinct set of functional groups, including a secondary amine (N-H), an ether linkage (C-O-C) within the oxazolidine ring, a phenyl group, and a thione group (C=S).

Studies have utilized IR spectroscopy to confirm the identity of this compound isolated from natural sources iseoils.comresearchgate.net. The analysis of the IR spectrum allows for the assignment of characteristic vibrational bands that are indicative of the compound's unique structural framework. While the precise peak positions can vary slightly based on the sample preparation and instrument, the presence of these groups is confirmed by characteristic absorptions.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Confirmation Status |

|---|---|---|---|

| N-H (Amine) | Stretching | ~3100-3500 | Vibrations characteristic of this group are analyzed to confirm its presence. |

| C-H (Aromatic) | Stretching | ~3000-3100 | Signals confirm the phenyl substituent. |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Signals confirm the saturated portion of the oxazolidine ring. |

| C=S (Thione) | Stretching | ~1020-1250 | A key vibration confirming the thione moiety, distinguishing it from its oxo-analogue. |

| C-O-C (Ether) | Asymmetric Stretching | ~1200-1275 | Indicates the ether linkage within the five-membered ring. |

| C=C (Aromatic) | Stretching | ~1450-1600 | Multiple bands confirm the aromatic ring structure. |

Hydrogen Bonding Network Analysis

The this compound molecule possesses both a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptor sites (the thione sulfur atom and the ring oxygen atom). The formation of intermolecular hydrogen bonds can significantly influence the compound's physical properties, such as melting point and solubility, as well as its crystal packing and biological activity. Analyzing this hydrogen bonding network provides deeper insight into its supramolecular chemistry. However, specific studies detailing the hydrogen bonding network of this compound were not available in the consulted literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

This technique has been applied to confirm the successful synthesis of deuterated this compound (d5-barbarin), supporting its structural identification. researchgate.net For the non-deuterated compound, HRMS would be used to confirm its molecular formula of C₉H₉NOS.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NOS |

| Calculated Monoisotopic Mass | 179.0405 g/mol |

| Confirmation Method | High-Resolution Mass Spectrometry (HRMS) researchgate.net |

Furthermore, tandem mass spectrometry (MS/MS) provides information about the molecule's structure by inducing fragmentation and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular "fingerprint" that can be used to distinguish between isomers and elucidate the connectivity of atoms. researchgate.net While the specific fragmentation pathway of this compound is not detailed in the provided sources, the technique is crucial for its identification within complex mixtures, such as plant extracts. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

The carbon atom at the 5-position of the oxazolidinethione ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of a specific enantiomer. These methods include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD).

Research has established that the naturally occurring enantiomer, which is produced via the enzymatic hydrolysis of its precursor glucobarbarin, is levorotatory. sci-hub.seresearchgate.net It is designated as (-)-5-phenyl-2-oxazolidinethione. sci-hub.seregulations.gov This specific optical rotation corresponds to the (R) absolute configuration. mdpi.com The determination of this configuration is a critical aspect of its chemical characterization, often relying on a combination of chiroptical data and chemical correlation studies dating back to foundational research in the field. sci-hub.seregulations.gov

Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound (Barbarin) | C₉H₉NOS |

| Glucobarbarin | C₁₅H₂₀NNaO₉S₂ (Sodium Salt) |

| Resedine (5-phenyl-1,3-oxazolidin-2-one) | C₉H₉NO₂ |

| Luteolin | C₁₅H₁₀O₆ |

| Apigenin | C₁₅H₁₀O₅ |

| d5-Barbarin | C₉H₄D₅NOS |

Computational and Theoretical Chemistry Studies of 5 Phenyl 2 Oxazolidinethione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometry, including bond lengths and angles, which correspond to the molecule's ground state energy minimum.

Despite the common application of DFT for similar heterocyclic compounds, specific studies detailing the DFT-calculated ground state properties of 5-Phenyl-2-oxazolidinethione, including comprehensive tables of its bond lengths and angles, are not present in the surveyed literature. Such a study would provide precise data on the geometry of both the oxazolidinethione and phenyl rings.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A detailed HOMO-LUMO analysis for this compound, including the visualization of these orbitals and their energy values, has not been specifically reported. Such an analysis would identify the regions of the molecule most likely to be involved in electron donation (typically areas with high HOMO density) and electron acceptance (high LUMO density), offering insights into its reactive behavior.

Electrostatic Potential Surfaces and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas signify positive potential (electron-poor, prone to nucleophilic attack).

A published MEP analysis for this compound is not available. This type of study would be valuable for predicting its intermolecular interactions by highlighting the electron-rich areas, likely around the sulfur and oxygen atoms, and electron-deficient regions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular structures and their behavior. Conformational analysis, a subset of this field, focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would primarily involve the rotation around the single bond connecting the phenyl group to the oxazolidinethione ring.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. The resulting plot of energy versus the geometric parameter reveals the lowest-energy conformers and the energy barriers for interconversion.

Specific research detailing a PES scan for the rotation of the phenyl group in this compound could not be located. This analysis would be essential to determine the most stable orientation of the phenyl ring relative to the heterocyclic ring and the energetic cost of rotation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules over time.

There are no specific MD simulation studies reported for this compound in the available literature. Such simulations could, for example, illuminate its behavior in a biological environment, such as its dynamic interactions within the active site of the tyrosinase enzyme researchgate.net.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound and its derivatives. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, locate intermediate structures, and characterize the high-energy transition states that connect them. e3s-conferences.orgosti.gov This modeling provides a microscopic view of the reaction, revealing the intricate details of bond-forming and bond-breaking processes. e3s-conferences.org

Transition state calculations are particularly valuable as they provide access to the activation energy of a reaction step, which is the energetic barrier that must be overcome for the reaction to proceed. labxchange.org By comparing the activation energies of different possible pathways, researchers can predict which route is more likely to occur. e3s-conferences.org Techniques such as the nudged elastic band (NEB) method are employed to locate the minimum energy path and identify the precise geometry of transition states. mdpi.com

For reactions involving the oxazolidinethione scaffold, DFT calculations are a common tool for this purpose. For instance, in studies of nucleophilic substitution on related heterocycles, transition-state modeling and Intrinsic Reaction Coordinate (IRC) calculations can reveal the activation barrier. These calculations help determine whether the reaction proceeds, for example, through a single concerted step or a two-step mechanism with a distinct intermediate. The rate law predicted from the computationally determined RDS can then be compared with experimental kinetic data for validation. wikipedia.orglibretexts.org

Consider a hypothetical two-step reaction involving an N-acylated this compound. Computational analysis would involve:

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the free energy of each species.

Determining the free energy of activation (ΔG‡) for each step.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate | Conclusion |

|---|---|---|---|---|

| Step 1: A → B | Nucleophilic attack to form intermediate | +15.2 | Fast | Step 2 has the higher activation energy and is therefore the rate-determining step. |

| Step 2: B → C | Leaving group departure | +21.5 | Slow (RDS) |

This compound is a precursor to the widely used Evans-type chiral auxiliaries, which are renowned for their ability to direct the stereochemical outcome of reactions. nih.govsci-hub.se Computational modeling is exceptionally powerful for predicting and rationalizing the high stereoselectivity observed in these reactions. numberanalytics.com

A significant example is the asymmetric aldol (B89426) reaction. DFT studies have been performed on the reaction between a titanium enolate of an N-propionyl oxazolidinethione (a derivative of this compound) and an aldehyde. acs.org These studies model the various possible transition states that lead to different stereoisomeric products (e.g., syn vs. anti aldol products).

The calculations focus on the energy differences between the diastereomeric transition states. A larger energy difference corresponds to higher predicted stereoselectivity. acs.org Key findings from such studies reveal that:

The reaction can proceed through different pathways, such as chelated or non-chelated transition states, depending on the reaction conditions. acs.org

The preferred transition state is often a chair-like structure where steric hindrance is minimized. For instance, the substituent on the aldehyde (e.g., a phenyl group) typically occupies an equatorial position to reduce steric clash with the chiral auxiliary. acs.org

The steric bulk of the auxiliary's substituent (the phenyl group at C5) effectively blocks one face of the enolate, forcing the incoming electrophile (the aldehyde) to attack from the less hindered face. acs.org

By quantifying the energy of these competing transition states, computational chemistry can accurately predict the major stereoisomer, a result that is invaluable for the rational design of asymmetric syntheses. wikipedia.orgacs.org

| Transition State | Product Stereoisomer | Relative Free Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|---|

| TS-A (Lowest Energy) | (R,R)-Product | 0.0 | >99 |

| TS-B | (S,R)-Product | +3.5 | <1 |

| TS-C | (R,S)-Product | +4.1 | <1 |

| TS-D | (S,S)-Product | +5.0 | <1 |

Derivatization and Functionalization Strategies of 5 Phenyl 2 Oxazolidinethione

Synthesis of Polymeric and Macromolecular Architectures Incorporating the 5-Phenyl-2-oxazolidinethione Moiety

Incorporating the this compound moiety into polymeric structures is a promising strategy for developing advanced materials with tailored properties, such as enhanced thermal stability or specific functionalities for biomedical applications. biosynth.com There are two primary approaches to creating such macromolecules: the polymerization of a monomer containing the oxazolidinethione unit, and the grafting of the moiety onto a pre-formed polymer.

Emerging Research Frontiers and Future Prospects for 5 Phenyl 2 Oxazolidinethione Chemistry

Integration in Advanced Material Science (e.g., functional materials, supramolecular assemblies)

The unique structure of 5-Phenyl-2-oxazolidinethione, which combines a phenyl group with a reactive oxazolidinethione ring, makes it a promising building block for advanced materials. Research is expanding into its use in polymers and organized molecular structures with tailored properties.

Functional Polymers: The incorporation of oxazolidinethione moieties into polymer chains is a key area of investigation. For instance, related vinyl-substituted oxazolidinethiones are utilized as monomers or comonomers in polymerization processes. biosynth.com This allows for the modification of polymer properties, such as enhancing thermal stability or introducing specific functional groups that can be used for further chemical modifications. biosynth.com The phenyl group in this compound can contribute to the rigidity and thermal properties of such polymers. Research into oxazolidinethione derivatives suggests their potential in creating new polymers for various applications in materials science. ontosight.ai

Supramolecular Assemblies: Supramolecular chemistry, which involves the organization of molecules through non-covalent interactions, presents another frontier. While direct studies on this compound are emerging, research on analogous heterocyclic compounds provides a strong precedent. For example, heterocyclic molecules are used to create highly ordered supramolecular structures that can serve as templates for synthesizing advanced materials like porous graphitic carbon nitride (g-C₃N₄). nso-journal.org The nitrogen and sulfur atoms in the oxazolidinethione ring, along with the phenyl group, offer sites for hydrogen bonding and π-π stacking, which are crucial for forming stable supramolecular assemblies. nso-journal.orgresearchgate.net These organized structures are being explored for applications in catalysis and electronics. nso-journal.orgrsc.org

The table below summarizes the potential roles of this compound in material science applications.

Table 1: Potential Applications in Advanced Material Science

| Application Area | Role of this compound | Potential Properties and Functions |

|---|---|---|

| Functional Polymers | Monomer or functional additive | Enhanced thermal stability, introduction of reactive sites for cross-linking or grafting. biosynth.com |

| Supramolecular Assemblies | Building block for self-assembly | Formation of ordered structures through hydrogen bonding and π-π stacking for use in catalysis or as material templates. nso-journal.orgresearchgate.net |

| Advanced Coatings | Component in specialty coatings | Potential for improved adhesion and durability due to its heterocyclic structure. |

Novel Catalytic Applications and Reaction Pathways

The reactivity of the this compound ring is being harnessed to develop new catalytic systems and synthetic transformations.

Chiral Auxiliaries: A significant area of application for related oxazolidinone and oxazolidinethione structures is in asymmetric catalysis. plos.org As a chiral auxiliary, the molecule can guide the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product. This is particularly valuable in the synthesis of pharmaceuticals, where the chirality of a molecule is often critical to its biological activity.

Novel Reaction Pathways: Researchers have discovered new reactions involving the oxazolidinethione core. A notable example is the reaction with bromoacetyl bromide, which results in the formation of N-substituted 2,4-thiazolidinediones through an intramolecular nucleophilic substitution. researchgate.net This pathway opens up access to a different class of heterocyclic compounds with their own unique properties and applications. Furthermore, ring-opening reactions of the oxazolidinethione framework provide routes to various functionalized molecules, expanding its synthetic utility. smolecule.comdergipark.org.tr

The following table details some of the novel reactions involving the oxazolidinethione scaffold.

Table 2: Novel Reaction Pathways

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Intramolecular Substitution | Bromoacetyl bromide | N-substituted 2,4-Thiazolidinediones | Access to a new heterocyclic system from the oxazolidinethione core. researchgate.net |

| Ring-Opening Reactions | Various nucleophiles | Functionalized acyclic esters/amides | Creates versatile, functionalized intermediates for further synthesis. dergipark.org.tr |

| Nucleophilic Substitution | Electrophiles | Substituted oxazolidinethiones | Allows for the synthesis of more complex molecules by reacting at the sulfur atom. smolecule.com |

Green Chemistry Innovations in Synthesis and Application

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and use of this compound and its derivatives.

Greener Synthetic Methods: Traditional chemical syntheses often rely on harsh reagents and volatile organic solvents. Modern approaches focus on alternatives that reduce environmental impact. whiterose.ac.uk For the synthesis of related heterocyclic compounds, innovative techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (which are biodegradable and have low toxicity) are being employed. researchgate.net These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to conventional methods. researchgate.net For instance, the synthesis of certain heterocycles has been shown to be more effective with ultrasonication in deep eutectic solvents than with traditional heating. researchgate.net

Theoretical Advancements in Understanding its Reactivity Profile

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound, guiding experimental work.

Computational Modeling: Techniques such as Density Functional Theory (DFT) are used to model the molecule's properties and predict its behavior in chemical reactions. researchgate.net These computational studies can elucidate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's nucleophilic and electrophilic nature. smolecule.com This theoretical insight helps in predicting reaction outcomes and designing new reactions.

Mechanism Elucidation: Theoretical calculations are instrumental in supporting proposed reaction mechanisms. For example, DFT computations have been used to confirm the regioselectivity of reactions involving related heterocyclic structures, explaining why a reaction yields one specific isomer over another. researchgate.net By modeling reaction intermediates and transition states, researchers can gain a detailed understanding of the reaction pathway, which is crucial for optimizing reaction conditions and developing more efficient synthetic methods. researchgate.net

The computed properties from theoretical models provide a foundation for understanding the molecule's physicochemical characteristics.

Table 3: Selected Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NOS | PubChem nih.gov |

| Molecular Weight | 179.24 g/mol | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Topological Polar Surface Area | 53.4 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Q & A

Q. What are the established synthetic routes for 5-Phenyl-2-oxazolidinethione?

The compound is synthesized via reaction of phenylisothiocyanate with chloroacetyl chloride under basic conditions. A typical procedure involves stirring the reactants in a dimethylformamide (DMF)-water mixture, followed by acidification to precipitate the product. Recrystallization in aqueous ethanol yields pure material .

Q. How is this compound structurally characterized?

Characterization employs spectroscopic techniques:

Q. What natural sources produce this compound?

It is derived from enzymatic hydrolysis of glucobarbarin, a glucosinolate found in Barbarea vulgaris (yellow rocket plant). The reaction is catalyzed by myrosinase enzymes, yielding (-)-5-Phenyl-2-oxazolidinethione as a defense metabolite .

Q. What is the biological role of this compound in plants?

It acts as a defense compound against herbivores, disrupting cellular processes in predators like snails. Bioactivity studies suggest it may inhibit key enzymes or ion channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Discrepancies may arise from:

- Sample purity: Impurities (e.g., unreacted precursors) alter peak positions. Validate purity via HPLC or TLC.

- Solvent effects: Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts. Cross-reference solvent conditions .

- Instrument calibration: Ensure consistent NMR field strength and referencing standards.

Q. What experimental strategies optimize synthesis yield?

Use Design of Experiments (DOE) to test variables:

- Solvent polarity: DMF enhances nucleophilicity; water content affects reaction rate.

- Catalysts: Sodium hydride improves coupling efficiency in oxadiazole-related syntheses .

- Temperature: Elevated temperatures (50–60°C) may accelerate ring closure but risk side reactions.

Q. How does enzymatic hydrolysis of glucobarbarin affect this compound yield?

Key factors include:

- Enzyme specificity: Myrosinase isoforms vary in activity; use purified enzymes for reproducibility.

- pH and temperature: Optimal activity occurs at pH 6–7 and 25–37°C. Deviations reduce hydrolysis efficiency .

Q. What computational methods predict the thermochemical properties of this compound?

Density Functional Theory (DFT) calculates enthalpy of formation () and reaction thermodynamics. Compare results with experimental data from NIST (e.g., kcal/mol for related oxazolidinones) .

Q. How should researchers address conflicting bioactivity results in different assays?

- Assay conditions: Varying pH, temperature, or cell lines alter compound efficacy. Standardize protocols (e.g., ISO guidelines).

- Compound stability: Test degradation under assay conditions (e.g., light, humidity) via LC-MS.

- Positive controls: Use established inhibitors/agonists to validate assay sensitivity .

Q. What analytical techniques assess thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA): Measures weight loss during heating to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC): Detects phase transitions and exothermic/endothermic events.

Cross-reference with IR spectroscopy to identify gaseous decomposition products .

Data Contradiction Analysis

Q. Q. How to reconcile discrepancies in bioactivity between in vitro and in vivo studies?

- Metabolic stability: Check if hepatic metabolism (e.g., cytochrome P450) inactivates the compound in vivo.

- Bioavailability: Poor solubility or membrane permeability may limit in vivo efficacy. Use prodrug strategies or nanoformulations.

- Species-specific responses: Test multiple models (e.g., rodents, zebrafish) to identify conserved mechanisms .

Q. Why do synthetic yields vary across literature reports?

- Reagent quality: Trace moisture in phenylisothiocyanate or solvents can quench reactions. Use anhydrous conditions.

- Scaling effects: Pilot-scale reactions may require adjusted mixing rates or temperature gradients.

- Side reactions: Monitor intermediates via TLC or inline spectroscopy to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.